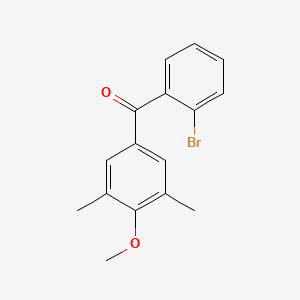

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is an organic compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 319.2 and its IUPAC name is (2-bromophenyl) (4-methoxy-3,5-dimethylphenyl)methanone .

Molecular Structure Analysis

The InChI code for “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is 1S/C16H15BrO2/c1-10-8-12 (9-11 (2)16 (10)19-3)15 (18)13-6-4-5-7-14 (13)17/h4-9H,1-3H3 .Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is C16H15BrO2 . Its molecular weight is 319.19 g/mol.Wissenschaftliche Forschungsanwendungen

1. Oxidative Bromination and Iodination of Dimethylacetanilides

- Application Summary : The oxidative bromination and iodination of dimethylacetanilides have been examined . This research is conducted in the context of models for bio-halogenation and in the development of new preparative methods .

- Methods of Application : The dimethylacetanilide was treated with a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid for bromination. Iodination was carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .

- Results : The orientation of substitution was established from the multiplicity of the aromatic 1H NMR signals and from nuclear Overhauser effect (nOe) experiments based on irradiation of the aromatic methyl, acetyl, and amide N–H signals .

2. α-Bromination Reaction on Acetophenone Derivatives

- Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This study investigates the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

3. Synthesis of Coenzyme Q

- Application Summary : The compound 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a Coenzyme Q analogue, has been used in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

- Methods of Application : The synthesis involves a sequence of reactions starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

- Results : An 80% overall yield was demonstrated on a multi-gram scale .

4. Synthesis of Coenzyme Q Analogue

- Application Summary : The compound 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a Coenzyme Q analogue, has been used in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

- Methods of Application : The synthesis involves a sequence of reactions starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

- Results : An 80% overall yield was demonstrated on a multi-gram scale .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZWXFRNWVFEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)